molecular formula C17H21N3O2 B2870970 1-(2-Methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 912890-50-7

1-(2-Methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2870970
CAS RN: 912890-50-7
M. Wt: 299.374
InChI Key: LRLFHJSOMJRXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PEP005, is a synthetic compound that has been investigated for its potential use in medical research. PEP005 is a member of the class of compounds known as ingenol esters, which are derived from the sap of the Euphorbia peplus plant.

Scientific Research Applications

Anti-Alzheimer's Agents

Novel Benzylated Derivatives for Alzheimer's

A study conducted by Gupta et al. (2020) explored N-benzylated derivatives (pyrrolidin-2-one / imidazolidin-2-one) for their potential as anti-Alzheimer's agents. These compounds were synthesized as analogs of donepezil, a drug used for Alzheimer's disease management, with modifications intended to retain key functionalities while exploring different structural domains for enhanced efficacy. Some derivatives demonstrated significant anti-Alzheimer's profiles, suggesting the potential of such structural frameworks in therapeutic applications (Gupta et al., 2020).

Antimicrobial Activity

Pyridine Derivatives for Antimicrobial Use

Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, indicating variable and modest activity against bacterial and fungal strains. This research underscores the broader application of pyrrolidin-2-one structures in developing antimicrobial agents, highlighting the relevance of structural diversity in enhancing biological activity (Patel et al., 2011).

Nootropic Agents

Cognition Activators Based on Pyrrolidin-2-one

A study on the conformation of nootropic agents, including 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) and 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one (WEB-1868), demonstrated the importance of structural analysis in understanding the activity of such compounds. These findings contribute to the design and synthesis of effective cognition-enhancing drugs (Amato et al., 1990).

Green Chemistry

'Green' Benzoylation Methodology

Prasad et al. (2005) developed a 'green' methodology using benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides, among other compounds. This approach highlights the utility of innovative solvents and reagents in performing traditionally challenging reactions in a more environmentally friendly manner (Prasad et al., 2005).

Cancer Research

Indole-Based Chalcones as Cancer Cell Death Inducers

Robinson et al. (2012) synthesized indole-based chalcones capable of inducing methuosis, a nonapoptotic form of cell death, in cancer cells. This novel approach to cancer treatment emphasizes the importance of exploring unique cell death pathways for therapeutic intervention (Robinson et al., 2012).

properties

IUPAC Name

1-(2-methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-8-20-15-7-5-4-6-14(15)18-17(20)13-11-16(21)19(12-13)9-10-22-2/h3-7,13H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLFHJSOMJRXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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